Liafensine

Descripción general

Descripción

Liafensine, also known as BMS-820836, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) which was under development by Bristol-Myers Squibb for the treatment of major depressive disorder. Though it demonstrated comparable effectiveness to escitalopram and duloxetine in phase II clinical trials, development was terminated in 2013 because this compound failed to show superior effectiveness relative to these drugs, a decision that was made likely based on its increased capacity for side effects as well as potential for abuse.

Aplicaciones Científicas De Investigación

1. Role in Neurotransmitter Uptake Inhibition

Liafensine, identified as a monoamine reuptake inhibitor, has been extensively studied for its effects on neurotransmitter uptake. Nomifensine, a similar compound, significantly inhibits the uptake of noradrenaline (NA) and dopamine (DA) but is a relatively weaker inhibitor of serotonin (5-HT) uptake. This suggests that this compound may share similar properties, potentially affecting mood and behavior through its action on these neurotransmitters (Tuomisto, 1977).

2. Impact on Weight Management

Research on Tesofensine, a drug closely related to this compound, indicates its potent appetite suppressive effect, primarily through the inhibition of monoamine reuptake. This mechanism suggests a potential application of this compound in obesity management. Studies demonstrate that tesofensine-induced hypophagia (reduced food intake) is mediated by stimulating α1 adrenoceptor and dopamine D1 receptor pathways, which might be an effect shared by this compound (Axel et al., 2010).

3. Application in Parkinsonism Management

Nomifensine has been studied for its application in treating Parkinsonism. It facilitates dopaminergic and noradrenergic transmission, showing a moderate therapeutic effect in patients with Parkinsonism. This provides insights into the potential of this compound in managing similar conditions, given its related pharmacological profile (Teychenné et al., 1977).

4. Effects on Dopamine Transporter Occupancy

Tesofensine, being a monoamine reuptake inhibitor like this compound, has shown effects on dopamine transporter (DAT) occupancy. This occupancy is dose-dependent, suggesting that this compound might also affect dopamine levels in the brain, which could have implications for treating disorders related to dopamine dysregulation (Appel et al., 2014).

5. Modulation of Brain Derived Neurotrophic Factor (BDNF)

This compound, like tesofensine, may have an impact on neurotrophic factors. Studies have shown that chronic treatment with tesofensine increases BDNF mRNA in certain brain regions. This suggests that this compound could have a role in modulating neurotrophic factors, potentially contributing to its antidepressant effects (Larsen et al., 2007).

6. Interaction with Amine Uptake Mechanisms

Nomifensine's structure and function provide insights into the potential mechanisms of this compound. Its ability to inhibit amine uptake mechanisms, particularly those related to dopamine and noradrenaline, underscores its relevance in neurological research and potential therapeutic applications (Schacht & Heptner, 1974).

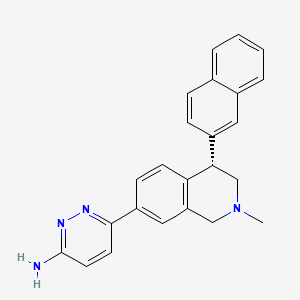

Propiedades

Número CAS |

1198790-53-2 |

|---|---|

Fórmula molecular |

C24H22N4 |

Peso molecular |

366.468 |

Nombre IUPAC |

(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine |

InChI |

InChI=1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1 |

Clave InChI |

VCIBGDSRPUOBOG-QFIPXVFZSA-N |

SMILES |

NC1=NN=C(C2=CC3=C(C=C2)[C@H](C4=CC=C5C=CC=CC5=C4)CN(C)C3)C=C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-820836; BMS 820836; BMS820836; Liafensine |

Origen del producto |

United States |

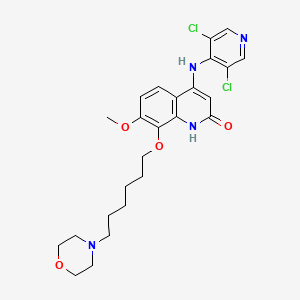

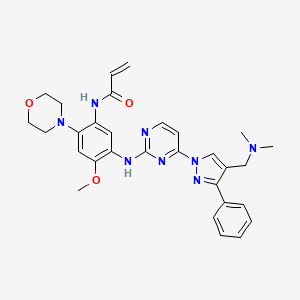

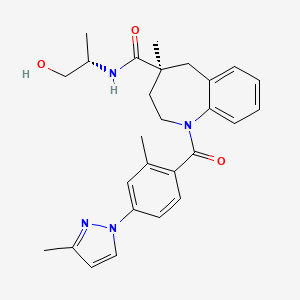

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)

![5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B608506.png)